molecular formula C7H16Cl2N2O B6334469 (7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;dihydrochloride CAS No. 1070165-89-7

(7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;dihydrochloride

Cat. No.: B6334469
CAS No.: 1070165-89-7
M. Wt: 215.12 g/mol
InChI Key: ITZJNNZPTJEMDN-AUCRBCQYSA-N
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Description

The compound “(7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;dihydrochloride” is a bicyclic heterocyclic molecule featuring a pyrrolo[1,2-a]pyrazine scaffold with a hydroxyl group at the 7-position and two hydrochloride counterions. Its molecular formula is C₇H₁₄N₂·2HCl, with a molecular weight of 199.12 g/mol . The stereochemistry at the 7R and 8aS positions is critical for its biological activity and physicochemical properties.

Properties

IUPAC Name

(7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c10-7-3-6-4-8-1-2-9(6)5-7;;/h6-8,10H,1-5H2;2*1H/t6-,7+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZJNNZPTJEMDN-AUCRBCQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CC2CN1)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@@H](C[C@H]2CN1)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;dihydrochloride can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium derivatives . This reaction typically occurs under mild conditions and yields the desired bicyclic pyrrolopyrazine system.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include various substituted pyrrolopyrazines, which can exhibit different biological activities and properties.

Scientific Research Applications

(7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrrolo[1,2-a]pyrazine scaffold is a versatile pharmacophore. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Pyrrolo[1,2-a]pyrazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Application Source/Evidence ID
(7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;dihydrochloride C₇H₁₄N₂·2HCl 199.12 7-hydroxyl, dihydrochloride salt Preclinical studies (anticancer scaffolds)
(7R,8aS)-7-fluoro-...dihydrochloride C₇H₁₅Cl₂FN₂ 217.11 7-fluoro substitution Not reported (structural analog)
(3R,7R,8aS)-3-(2-hydroxyethyl)-...dihydrochloride C₉H₂₀Cl₂N₂O₂ 259.18 3-(2-hydroxyethyl) side chain Antibacterial and antioxidant potential
(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol C₁₄H₂₀N₂O 232.33 2-benzyl substituent Cytotoxic activity (Caco-2 cells)
Cyclo(L-Pro-L-Tyr) (pyrrolo[1,2-a]pyrazine-1,4-dione derivatives) C₁₃H₁₅N₂O₃ 247.27 Cyclic dipeptide with tyrosine Antioxidant, apoptosis induction

Key Analysis

Structural Modifications and Bioactivity: The dihydrochloride salt in the target compound enhances solubility, making it more suitable for in vitro assays compared to neutral analogs like (7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol . Cyclic dipeptides (e.g., cyclo(L-Pro-L-Tyr)) exhibit stronger antioxidative and cytotoxic effects due to their rigid bicyclic structures and hydrogen-bonding capabilities .

Stereochemical Influence: The (7R,8aS) configuration in the target compound is critical for receptor binding. For example, the (8aS)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione stereoisomer showed 90% similarity in antioxidative assays, whereas non-specified stereoisomers had reduced activity .

Functional Group Contributions :

  • The hydroxyl group at position 7 in the target compound is essential for hydrogen-bond interactions in enzymatic inhibition .
  • Benzyl or hydroxyethyl substituents (e.g., in and ) introduce hydrophobic or hydrophilic moieties, respectively, altering membrane permeability and target selectivity.

Table 2: Comparative Physicochemical Data

Property Target Compound (7R,8aS)-7-fluoro-...dihydrochloride Cyclo(L-Pro-L-Tyr)
LogP (Predicted) -0.85 0.12 -1.20
Water Solubility (mg/mL) 25.6 (due to HCl salt) 10.3 5.8
Melting Point (°C) 215–220 (decomposes) Not reported 185–190

Biological Activity

The compound (7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol; dihydrochloride is a member of a class of organic compounds known for their diverse biological activities. This article aims to synthesize current research findings regarding its biological activity, focusing on its pharmacological potential and therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name: (7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol
  • Molecular Formula: C₈H₁₄N₂O·2HCl
  • Molecular Weight: 194.12 g/mol

Research indicates that compounds similar to (7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol may exhibit their biological effects through various mechanisms:

  • Inhibition of Cancer Cell Growth : Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage that can lead to cancer and other diseases.
  • Neuroprotective Effects : There is emerging evidence that compounds in this class may exert neuroprotective effects by reducing inflammation and preventing neuronal cell death.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of (7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol; dihydrochloride:

Study Cell Line IC50 (µM) Effect Observed Mechanism
Study 1MCF-75.0Inhibition of growthApoptosis induction
Study 2PC-33.5Reduced viabilityCell cycle arrest
Study 3HCT1164.0Increased apoptosisROS generation

Case Study 1: Anticancer Activity

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with (7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol resulted in a significant decrease in cell viability with an IC50 value of 5 µM. The treatment led to increased levels of cleaved caspase-3 and PARP proteins indicative of apoptosis .

Case Study 2: Neuroprotection

Another investigation assessed the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial function .

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